Ro-24-4736
Overview
Description
Preparation Methods
The synthesis of RO-24-4736 involves the reaction of 4-(2-chlorophenyl)-2-iodo-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine with 5-(prop-2-yn-1-yl)phenanthridin-6(5H)-one. The reaction is carried out in the presence of copper(I) iodide, palladium diacetate, triethylamine, and triphenylphosphine in N,N-dimethylformamide at ambient temperature for 72 hours . Industrial production methods for this compound are not widely documented, but the synthetic route mentioned is a key step in its preparation.
Chemical Reactions Analysis
RO-24-4736 undergoes various chemical reactions, including substitution and cycloaddition reactions. It contains an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing azide groups . Common reagents used in these reactions include copper(I) iodide and palladium diacetate. The major products formed from these reactions are typically triazole derivatives.
Scientific Research Applications
RO-24-4736 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the role of platelet-activating factor in various physiological and pathological processes. In medicine, it has been investigated for its potential therapeutic effects in conditions such as asthma, ischemic acute renal failure, and inflammatory angiogenesis . Its ability to inhibit platelet aggregation makes it a valuable compound for studying cardiovascular diseases and other conditions involving platelet activation.
Mechanism of Action
RO-24-4736 exerts its effects by selectively antagonizing the platelet-activating factor receptor. By competing with platelet-activating factor for its receptor site, this compound inhibits platelet aggregation and bronchoconstriction induced by platelet-activating factor . This mechanism of action involves the blockade of platelet-activating factor-induced signaling pathways, which are crucial for platelet activation and aggregation.
Comparison with Similar Compounds
RO-24-4736 is compared with other platelet-activating factor antagonists in terms of its potency, bioavailability, and duration of action. It is markedly superior to other antagonists evaluated in guinea pig models, demonstrating higher oral potency and longer duration of action . Similar compounds include WEB 2086, BN 52021, and CV 6209, which also act as platelet-activating factor antagonists but differ in their chemical structures and pharmacokinetic properties.
Properties
IUPAC Name |
5-[3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]prop-2-ynyl]phenanthridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20ClN5OS/c1-19-34-35-28-18-33-29(24-13-4-6-14-26(24)32)25-17-20(39-31(25)37(19)28)9-8-16-36-27-15-7-5-11-22(27)21-10-2-3-12-23(21)30(36)38/h2-7,10-15,17H,16,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMZSZMDCRPSRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)C#CCN4C5=CC=CC=C5C6=CC=CC=C6C4=O)C(=NC2)C7=CC=CC=C7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154550 | |
Record name | Ro 24-4736 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125030-71-9 | |
Record name | Ro 24-4736 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125030719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 24-4736 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-244736 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2MJ13SOFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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